N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide
CAS No.: 1706016-04-7
Cat. No.: VC4642315
Molecular Formula: C18H22N2O4
Molecular Weight: 330.384
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706016-04-7 |
|---|---|
| Molecular Formula | C18H22N2O4 |
| Molecular Weight | 330.384 |
| IUPAC Name | N-(furan-2-ylmethyl)-N'-(2-methoxy-2-phenylbutyl)oxamide |
| Standard InChI | InChI=1S/C18H22N2O4/c1-3-18(23-2,14-8-5-4-6-9-14)13-20-17(22)16(21)19-12-15-10-7-11-24-15/h4-11H,3,12-13H2,1-2H3,(H,19,21)(H,20,22) |
| Standard InChI Key | CDUSIQGDXGJJBW-UHFFFAOYSA-N |
| SMILES | CCC(CNC(=O)C(=O)NCC1=CC=CO1)(C2=CC=CC=C2)OC |
Introduction
N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide is an organic compound featuring a furan ring, a methoxy group, and an oxalamide moiety. Its molecular formula is C18H22N2O4, with a molecular weight of 342.38 g/mol. This compound has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities.
Synthesis
The synthesis of N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide typically involves a two-step reaction:
-
Formation of Furan Derivative: Furan-2-ylmethylamine reacts with oxalyl chloride to form furan-2-ylmethyl oxalyl chloride.
-
Coupling Reaction: The furan derivative is then reacted with 2-methoxy-2-phenylbutylamine to yield the target compound. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride.
Industrial Production and Applications
Industrial production methods would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography. The compound's applications could span various fields, including medicinal chemistry and material science, due to its unique structural features.
Comparison with Similar Compounds
Similar compounds, such as N1-(furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide, also feature a furan ring but differ in their second moiety. These compounds have different molecular weights and formulas, reflecting variations in their chemical and biological properties.
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide | C18H22N2O4 | 342.38 g/mol |
| N1-(furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide | C18H16N2O3 | 308.34 g/mol |
Future Research Directions
Future research should focus on elucidating the biological mechanisms and pharmacological properties of N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide. This could involve in vitro and in vivo studies to assess its efficacy and safety as a potential therapeutic agent. Additionally, structural modifications could be explored to enhance its biological activity and solubility properties.
Given the limited availability of detailed research findings and biological activity data for this specific compound, further studies are necessary to fully understand its potential applications and effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume